
2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide" is a derivative of 4-thiazolidinone, which is a structural block known for its biological activity. The 4-thiazolidinone cycle is a privileged structure in medicinal chemistry due to its potential in drug development. The compound is related to a class of compounds that have been synthesized and studied for their anticancer properties .
Synthesis Analysis
The synthesis of related 4-thiazolidinone derivatives involves the modification of the C5 position of the methylene group. In the case of the compounds studied in the provided papers, the synthesis process includes the creation of 5-ylidene derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. The synthesis is carried out using organic synthesis techniques, and the purity and structure of the synthesized compounds are confirmed by methods such as elemental analysis, 1H and 13C NMR spectroscopy, and LC-MS spectrometry .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using crystallography. For example, the crystal structures of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole and its reduction product have been determined and compared. These analyses help in understanding the tautomeric forms and the hydrogen-bonded dimers that these compounds can form, which is crucial for their biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidinone derivatives typically include acylation reactions and N-alkylation conditions. For instance, the synthesis of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides follows the acylation of 2-amino-5-aryl-1,3,4-oxadiazoles with 2-(2,4-dioxothiazolidine-5-ylidene)acetyl chloride in a dioxane medium. Further functionalization can be achieved under N-alkylation conditions with N-aryl-2-chloroacetamides in DMF/ethanol medium .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their spectral characteristics and their biological activity profiles. The antitumor activity of some synthesized compounds has been investigated on a panel of human tumor cell lines, indicating their potential as anticancer agents. Additionally, the antioxidant properties of related compounds have been evaluated in vitro, with some showing significant radical scavenging abilities, comparable to that of ascorbic acid .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A significant application of 2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide and its derivatives is in anticancer research. Compounds like these have been synthesized and tested for their antitumor activities. Various studies have shown different levels of antitumor activity against multiple cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines (Havrylyuk, Zimenkovsky, & Lesyk, 2009), (Deep et al., 2013), (Hassan et al., 2020).
Antimicrobial Activity
These compounds have also been explored for their antimicrobial properties. Various derivatives have demonstrated activity against a range of bacteria and fungi, including mycobacteria and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017), (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antifibrotic Activity
There's evidence indicating the potential antifibrotic activity of amino(imino)thiazolidinone derivatives, highlighting their relevance in the treatment of fibrotic diseases (Kaminskyy et al., 2016).
Anticonvulsant Applications
Compounds in this category have been evaluated for their anticonvulsant activities, showing considerable potential in this area. Some derivatives have shown promising results in tests for electroshock and pentylenetetrazole-induced lethal convulsion (Faizi et al., 2017).
Antibacterial and Antioxidant Activities
Synthesized derivatives containing coumarin moieties have been studied for their antibacterial and antioxidant activities. These studies show promising results against various bacteria and also exhibit antioxidant properties (Hamdi et al., 2012).
Crystal Structure Analysis
The crystal structure of related (oxothiazolidin-2-ylidene)acetamides has been described, providing valuable insights into their chemical structure and potential applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Eigenschaften
IUPAC Name |
2-[(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-15-9-7-13(8-10-15)12-20-23-19-22-18(25)16(27-19)11-17(24)21-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,21,24)(H,22,23,25)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOFPLSZHLSFCJ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

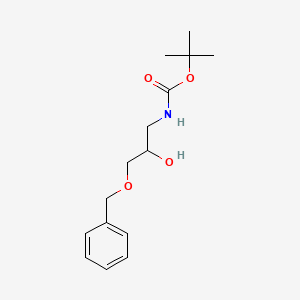
![Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B3001253.png)

![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B3001255.png)
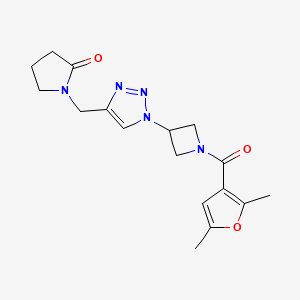

![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)

![2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B3001266.png)

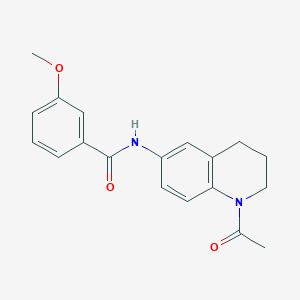
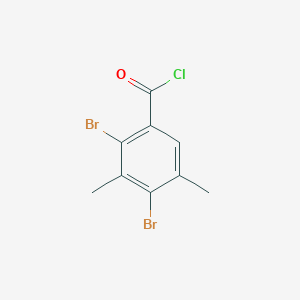
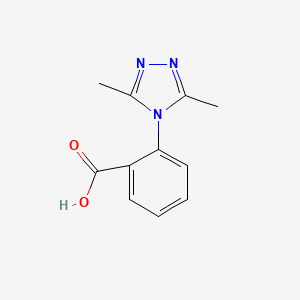
![2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3001274.png)